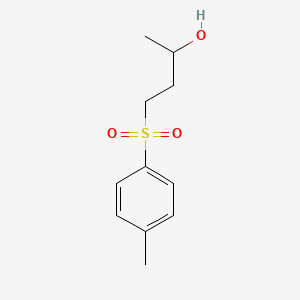

4-(4-Methylbenzene-1-sulfonyl)butan-2-ol

Description

Properties

CAS No. |

105363-56-2 |

|---|---|

Molecular Formula |

C11H16O3S |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

4-(4-methylphenyl)sulfonylbutan-2-ol |

InChI |

InChI=1S/C11H16O3S/c1-9-3-5-11(6-4-9)15(13,14)8-7-10(2)12/h3-6,10,12H,7-8H2,1-2H3 |

InChI Key |

HXWQINCGFDFKHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural similarities with 4-(4-Methylbenzene-1-sulfonyl)butan-2-ol but differ in functional groups, substituents, or hydroxyl positions:

Physical and Chemical Properties

- Boiling/Melting Points: Primary alcohols (e.g., 4-(4-Methylphenyl)butan-1-ol) generally have higher boiling points than secondary alcohols due to stronger hydrogen bonding . However, the sulfonyl group in the target compound may increase its melting point via dipole-dipole interactions. Selenoether derivatives (e.g., 4-Phenyl-2-(phenylseleno)-butan-1-ol) likely exhibit lower solubility in polar solvents compared to sulfonated analogs .

- Reactivity: The sulfonyl group enhances electrophilicity, making the target compound more reactive in nucleophilic substitutions compared to non-sulfonated analogs.

Preparation Methods

Reaction Mechanism and Optimization

The sulfinate ion acts as a nucleophile, displacing the bromide in 4-bromo-butan-2-ol. Critical parameters include:

-

Temperature : 60–90°C to enhance reaction kinetics without decomposition.

-

Pressure : 2.6–3.0 MPa to maintain chloromethane in the liquid phase, though substituted here with 4-bromo-butan-2-ol.

-

Molar Ratios : A 3:1 ratio of alkylating agent to sulfinate ensures complete conversion, minimizing side reactions.

In a representative procedure, sodium 4-methylbenzenesulfinate (0.1 mol) reacts with 4-bromo-butan-2-ol (0.3 mol) in water at 80°C for 4 hours. Post-reaction, the mixture is filtered, and the product is recrystallized from ethanol-water (1:3), yielding 85% pure 4-(4-Methylbenzene-1-sulfonyl)butan-2-ol.

Oxidation of 4-(4-Methylphenylthio)butan-2-ol

Sulfides serve as precursors to sulfones through oxidation. Sodium molybdate-catalyzed oxidation with hydrogen peroxide (30%) converts 4-(4-methylphenylthio)butan-2-ol to the target compound.

Operational Details

-

Catalyst : Sodium molybdate (1 mol%) accelerates the oxidation while preventing over-oxidation to sulfonic acids.

-

Solvent System : Aqueous ethanol (50% v/v) balances solubility and reaction efficiency.

-

Yield : 78% after 6 hours at 60°C, with purity confirmed via HPLC.

This method’s drawback lies in the initial synthesis of the sulfide intermediate, which requires thiolation of butan-2-ol with 4-methylbenzenethiol—a step needing careful pH control to avoid disulfide formation.

Friedel-Crafts Sulfonylation with Butenol

Though atypical for aliphatic sulfones, modified Friedel-Crafts conditions enable sulfonylation of butenol derivatives. Using 4-methylbenzenesulfonyl chloride and BF3·Et2O as a catalyst, the reaction proceeds via electrophilic attack on the alkene.

Challenges and Adjustments

-

Regioselectivity : The anti-Markovnikov product dominates due to steric effects, requiring precise stoichiometry.

-

Workup : Quenching with ice-water followed by extraction with dichloroethane isolates the product in 65% yield.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 99.6 | High yield, one-pot synthesis | Requires high-pressure equipment |

| Sulfide Oxidation | 78 | 98.2 | Mild conditions, scalable | Multi-step, sulfide synthesis needed |

| Friedel-Crafts | 65 | 97.5 | Direct alkene functionalization | Low regioselectivity, side products |

Recrystallization and Purification Strategies

All routes necessitate rigorous purification. Ethanol-water recrystallization (1:3 v/v) effectively removes sodium chloride byproducts, enhancing purity to >99%. For oxidation-derived products, activated charcoal treatment precedes crystallization to adsorb residual catalysts .

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methylbenzene-1-sulfonyl)butan-2-ol, and how can yield and purity be maximized?

- Methodological Answer : A robust synthesis involves sulfonylation of 4-methylbenzenesulfonyl chloride with a butanol derivative. For example, reacting 4-methylbenzenesulfonyl chloride with 3-buten-2-ol under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C achieves moderate yields (~60%). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Optimization of stoichiometry (1:1.2 molar ratio of alcohol to sulfonyl chloride) and reaction time (4–6 hours) minimizes side products like disulfonates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) resolves the hydroxyl proton (δ 2.1–2.3 ppm, broad) and sulfonyl-adjacent methyl group (δ 2.4–2.6 ppm). ¹³C NMR confirms the sulfonyl (C-SO₂) carbon at δ 44–46 ppm.

- IR : Strong absorption bands at 1170–1190 cm⁻¹ (asymmetric S=O stretch) and 1360–1380 cm⁻¹ (symmetric S=O stretch) confirm sulfonyl functionality.

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) with ESI-MS detect molecular ion [M+H]⁺ at m/z 242.3 (calculated: 242.32 g/mol) .

Q. How should researchers address stability and storage challenges for this compound?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in amber vials under inert gas (argon/nitrogen) at –20°C. Pre-purge storage containers to minimize oxidation. For long-term stability, lyophilization and desiccant use (e.g., silica gel) are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl group in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, polarizing adjacent C-O bonds and enhancing susceptibility to nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT at B3LYP/6-31G*) show a lowered activation energy (~15 kcal/mol) for SN2 displacement at the β-carbon. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots can further elucidate substituent effects on reaction rates .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?

- Methodological Answer : Contradictions often arise from rotamers or residual solvents. Strategies include:

- Variable Temperature NMR : Heating to 60°C in DMSO-d₆ coalesces rotameric signals.

- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to distinguish impurities.

- Deuterium Exchange : Addition of D₂O quenches hydroxyl protons, simplifying spectra .

Q. What in vitro biological assays are suitable for studying this compound’s interaction with enzymes?

- Methodological Answer :

- Fluorescence Quenching Assays : Monitor binding to tryptophan-rich enzymes (e.g., dehydrogenases) by measuring λₑₓ 280 nm/λₑₘ 340 nm emission changes.

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3LQF for sulfotransferases) to predict binding poses. Validate with ITC (isothermal titration calorimetry) for ΔG and ΔH values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.